molecular formula C8H8F3N B3418449 (1R)-1-(2,4,6-Trifluorophenyl)ethylamine CAS No. 1241682-25-6

(1R)-1-(2,4,6-Trifluorophenyl)ethylamine

Cat. No.: B3418449
CAS No.: 1241682-25-6
M. Wt: 175.15 g/mol
InChI Key: SHTDOEJRDZKMMX-SCSAIBSYSA-N
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Description

(1R)-1-(2,4,6-Trifluorophenyl)ethylamine is a chiral amine building block of high value to medicinal chemistry and asymmetric synthesis research. Its structure incorporates a chiral center with (R)-configuration adjacent to an amine group, and a 2,4,6-trifluorophenyl ring, a motif known to influence the molecule's electronic properties, lipophilicity, and metabolic stability. Compounds with similar fluorinated aromatic systems and chiral amine centers are frequently employed as key intermediates in the development of pharmaceuticals and agrochemicals. In research settings, this chiral amine can serve as a precursor for the synthesis of more complex molecules or be utilized directly as a chiral auxiliary or resolving agent. Structurally related 1-(2,4,6-triisopropylphenyl)ethylamine has been documented as an excellent chiral auxiliary for nitrones in Samarium iodide (SmI2)-mediated reductive couplings, yielding gamma-amino acid derivatives in high diastereomeric purity . The presence of fluorine atoms on the phenyl ring makes this compound a valuable scaffold for constructing target molecules with enhanced binding selectivity and physicochemical properties. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(2,4,6-trifluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTDOEJRDZKMMX-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241682-25-6
Record name (1R)-1-(2,4,6-trifluorophenyl)ethylamine
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Advanced Synthetic Methodologies for 1r 1 2,4,6 Trifluorophenyl Ethylamine

Stereoselective Reduction of Precursor Nitriles and Imines

The most direct approach to obtaining (1R)-1-(2,4,6-Trifluorophenyl)ethylamine is through the stereoselective reduction of a prochiral precursor, typically the corresponding ketimine or nitrile derived from 2,4,6-trifluoroacetophenone.

Asymmetric Hydrogenation Strategies for Enantiopure Synthesis

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from imines. wikipedia.org This technique utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the C=N double bond preferentially. For the synthesis of this compound, this involves the hydrogenation of N-substituted or unsubstituted 2,4,6-trifluoroacetophenone imine.

Iridium, rhodium, and ruthenium-based catalysts are commonly employed for the asymmetric hydrogenation of imines. nih.govsemanticscholar.org The choice of metal and chiral ligand is crucial for achieving high enantioselectivity. For instance, iridium complexes with chiral phosphine-amine ligands have shown high efficiency in the asymmetric hydrogenation of various dialkyl imines. nih.gov While specific data for the hydrogenation of 2,4,6-trifluoroacetophenone imine is not extensively reported, studies on structurally similar trifluoromethyl-substituted ketimines provide valuable insights into effective catalyst systems. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy for preparing α-trifluoromethyl amines. researchgate.net

Table 1: Catalyst Systems for Asymmetric Hydrogenation of Related Ketimines

PrecursorCatalystLigandSolventYield (%)Enantiomeric Excess (ee, %)Reference
N-Phosphinoylimine of 1,1,1-trifluoroacetone[Rh(cod)Cl]₂(S,S)-Et-DuPhosMethanol9596 google.com
N-Sulfonylimine of trifluoromethyl ketoneRuCl₂(PPh₃)₃(S,S)-DACHIsopropanol (B130326)9891 researchgate.net
Methyl 2-acetamidoacrylate(PhBPE)Co(COD)PhBPEMethanol>9997.5 (S) researchgate.net

Application of Chiral Reducing Agents

The use of stoichiometric chiral reducing agents offers an alternative to catalytic asymmetric hydrogenation. Chiral borohydride (B1222165) derivatives and chiral oxazaborolidines are well-established reagents for the enantioselective reduction of ketones and imines. biomedpharmajournal.orgnih.govmdpi.com For example, the Corey-Bakshi-Shibata (CBS) reduction, which employs a catalytic amount of a chiral oxazaborolidine with a stoichiometric amount of a borane (B79455) source, is a highly effective method for the asymmetric reduction of prochiral ketones. mdpi.com This methodology can be applied to the synthesis of this compound by first reducing 2,4,6-trifluoroacetophenone to the corresponding (R)-alcohol, which can then be converted to the amine with retention of stereochemistry.

Alternatively, chiral borohydride reagents, prepared from the reaction of sodium borohydride with chiral ligands such as tartaric acid, can be used for the direct, albeit often less selective, reduction of imines. nih.gov

Kinetic Resolution Approaches for Enantiomeric Enrichment

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral compounds. wikipedia.org This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases and transaminases, are highly efficient and selective catalysts for the kinetic resolution of racemic amines. nih.govsemanticscholar.orgnih.gov Lipases catalyze the enantioselective acylation of one enantiomer of the amine, leaving the other unreacted. For the resolution of racemic 1-(2,4,6-Trifluorophenyl)ethylamine, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed with an acyl donor like ethyl acetate. wikipedia.org The (R)-enantiomer would be selectively acylated to form the corresponding amide, which can then be separated from the unreacted (S)-amine. Subsequent hydrolysis of the amide would yield the desired this compound.

Transaminases (TAs) offer another powerful enzymatic approach. semanticscholar.orgnih.govmdpi.commdpi.comresearchgate.net In a kinetic resolution setting, an (S)-selective transaminase can be used to convert the (S)-enantiomer of the racemic amine to the corresponding ketone (2,4,6-trifluoroacetophenone), leaving the desired (R)-enantiomer untouched and in high enantiomeric excess. nih.gov

Table 2: Enzymatic Kinetic Resolution of Related Amines

Racemic AmineEnzymeReaction TypeAcyl Donor/Amine AcceptorSolventEnantiomeric Excess (ee, %)Reference
1-Phenylethylamine (B125046)Candida antarctica lipase B (CALB)AcylationEthyl acetateToluene>97 (for acylated amine) wikipedia.org
1-Phenylpropan-2-amine(R)-TransaminaseKinetic ResolutionPyruvate (B1213749)Buffer>95 (for unreacted S-amine) nih.gov
Aryltrimethylsilyl chiral alcoholsLipaseTransesterificationVinyl acetateHexane (B92381)>99 (for remaining S-alcohol) nih.gov

Chemical Kinetic Resolution

Non-enzymatic methods for kinetic resolution often involve the use of chiral acylating agents or catalysts. nih.gov Chiral N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids have been developed as effective co-catalysts for the enantioselective acylation of amines. This approach provides an alternative to enzymatic methods and can be advantageous in terms of solvent compatibility and scale-up.

Deracemization Techniques for Maximizing Enantiomeric Yield

A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Deracemization processes overcome this limitation by combining a kinetic resolution step with an in situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

One common strategy for the deracemization of amines involves a chemoenzymatic approach. organic-chemistry.org This can be achieved by combining an enantioselective enzyme, such as a transaminase or an amine oxidase, with a chemical racemization catalyst. For instance, an (R)-selective amine oxidase would oxidize the (R)-enantiomer of racemic 1-(2,4,6-Trifluorophenyl)ethylamine to the corresponding imine. This imine can then be non-selectively reduced back to the racemic amine by a chemical reducing agent like sodium borohydride. Over time, this cyclic process enriches the (S)-enantiomer. To obtain the (R)-enantiomer, an (S)-selective oxidase would be used.

Another approach is dynamic kinetic resolution (DKR), where the racemization of the starting material occurs concurrently with the kinetic resolution. organic-chemistry.org For example, a ruthenium catalyst can be used for the racemization of the amine, while a lipase simultaneously catalyzes the acylation of the desired enantiomer. organic-chemistry.org Photochemical methods have also been explored for the racemization of chiral compounds in conjunction with resolution, offering a mild and efficient deracemization process. nih.gov

Chemoenzymatic and Biocatalytic Pathways

The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. Chemoenzymatic and biocatalytic methods have emerged as powerful tools for producing single-enantiomer compounds like this compound, offering high selectivity under mild reaction conditions. These approaches primarily utilize enzymes such as transaminases and lipases to achieve the desired stereochemical control.

Transaminase-Mediated Synthesis

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.govgoogle.com This capability allows for two effective strategies for synthesizing this compound: asymmetric synthesis from a prochiral ketone and kinetic resolution of a racemic amine mixture.

In the asymmetric synthesis approach, 2,4,6-trifluoroacetophenone is converted directly into the (R)-amine using an (R)-selective ω-transaminase. The reaction requires an amine donor, such as L-alanine or isopropylamine, which is converted into its corresponding keto-acid (pyruvate) or ketone (acetone) co-product. google.commdpi.com To drive the reaction equilibrium towards the product, enzyme cascade systems may be employed. For instance, a lactate (B86563) dehydrogenase (LDH) can be coupled with a glucose dehydrogenase (GDH) to remove the pyruvate co-product when L-alanine is the amine donor. nih.govjiangnan.edu.cn Alternatively, when using isopropylamine, an alcohol dehydrogenase (ADH) can be used to reduce the acetone (B3395972) co-product, shifting the equilibrium to favor the formation of the desired amine. mdpi.com

Kinetic resolution offers an alternative pathway where an (R)-selective transaminase is applied to a racemic mixture of 1-(2,4,6-trifluorophenyl)ethylamine. The enzyme selectively deaminates the (S)-enantiomer to the corresponding ketone, leaving the desired this compound unreacted and in high enantiomeric purity. nih.gov While this method is highly selective, its maximum theoretical yield is 50%.

The effectiveness of transaminases can be enhanced through protein engineering to improve substrate tolerance, catalytic efficiency, and stability under industrial process conditions. jiangnan.edu.cnbohrium.com

Table 1: Representative Parameters for Transaminase-Catalyzed Synthesis of Chiral Amines

Enzyme TypeStrategySubstrate ExampleAmine DonorKey ParametersConversion (%)Product ee (%)Ref
(R)-TransaminaseAsymmetric Synthesis1-(3-methylphenyl)ethan-1-oneIsopropylaminepH 8.0, 45 °C, 10% DMSO>99>98.5 nih.gov
(R)-Transaminase (ATA117) & ADHAsymmetric Synthesis3,5-BistrifluoromethylacetophenoneIsopropylaminepH 9.0, 40 °C, Co-expression system>99>99.9 mdpi.com
(S)-Transaminase (TR8)Asymmetric Synthesis4'-(Trifluoromethyl)acetophenoneIsopropylaminepH 8.5, 60-65 °C, Toluene co-solvent~90>99 mdpi.com
(R)-TransaminasesKinetic ResolutionRacemic 1-phenylpropan-2-amine(R)-1-phenylethylamineImmobilized whole-cells, pH 7.5, 30 °C>48>95 (for S-amine) nih.gov

This table presents data from syntheses of analogous chiral amines to illustrate typical reaction conditions and outcomes for the methodologies described.

Lipase-Catalyzed Kinetic Resolution

Lipases are another class of versatile enzymes widely used for the resolution of racemic amines. The most common strategy is the kinetic resolution of racemic 1-(2,4,6-trifluorophenyl)ethylamine via enantioselective acylation. researchgate.net In this process, a lipase, such as the robust and frequently used Candida antarctica lipase B (CALB), catalyzes the acylation of one enantiomer at a significantly higher rate than the other. organic-chemistry.orgmdpi.com

Typically, the (R)-enantiomer of a phenylethylamine is preferentially acylated, producing the corresponding (R)-amide and leaving the unreacted (S)-amine in the reaction mixture. researchgate.net By carefully selecting the acyl donor (e.g., ethyl acetate, isopropyl acetate, or isopropenyl acetate) and the solvent, high enantiomeric excess (ee) for both the acylated product and the remaining amine can be achieved. nih.govnih.gov The resulting amide and the unreacted amine can then be separated, and the amide can be hydrolyzed to yield the enantiopure this compound.

A significant advancement in this area is the development of dynamic kinetic resolution (DKR). This chemoenzymatic process combines the lipase-catalyzed resolution with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org A metal catalyst, often based on ruthenium, is added to the reaction to continuously racemize the unreacted (S)-amine back to the racemic mixture. This allows the lipase to continually acylate the (R)-enantiomer as it is formed, theoretically enabling a 100% yield of the desired (R)-amide, overcoming the 50% yield limitation of standard kinetic resolution. organic-chemistry.org

Table 2: Representative Data for Lipase-Catalyzed Resolution of Phenylethylamines

EnzymeMethodSubstrateAcyl DonorKey ParametersYield (%)Product ee (%)Ref
Candida antarctica Lipase BKinetic ResolutionRacemic 1-phenylethylamineEthyl methoxyacetate40 °C, Et3N43 ((R)-Amide)93 researchgate.net
Candida antarctica Lipase B & Ru-catalystDynamic Kinetic ResolutionRacemic 1-phenylethylamineIsopropyl acetate70 °C, Na2CO398 ((R)-Amide)>99 organic-chemistry.org
Amano Lipase PS-C IIKinetic ResolutionRacemic alcohol precursorIsopropenyl acetatetert-Butyl methyl ether42 ((R)-Alcohol)99.6 nih.gov
Pseudomonas spec. LipaseKinetic ResolutionRacemic 1-phenylethylamineMethoxyacetic acid ethyl esterMTBE, Room Temp.45 ((R)-Amide)>99 google.com

This table presents data from syntheses of analogous amines or their precursors to illustrate typical reaction conditions and outcomes for the methodologies described.

Stereochemical Control and Enantiopurity Assessment in 1r 1 2,4,6 Trifluorophenyl Ethylamine Research

Analytical Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) is a critical step in the characterization of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine, ensuring the desired enantiomer is present in high purity. Various analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioseparation of chiral amines. The selection of a suitable chiral stationary phase (CSP) is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely utilized for their broad applicability in resolving a diverse range of racemic compounds. uvison.comvelocityscientific.com.au

For the analysis of primary amines like this compound, columns such as those from the Daicel CHIRALPAK® series are often employed. uvison.comanalytics-shop.comdaicelchiral.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the silica (B1680970) support. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, plays a significant role in optimizing the separation by influencing the retention times and resolution of the enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for Primary Amine Separation

ParameterCondition
Column Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Note: This table represents typical starting conditions for method development and may require optimization for this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantiomeric analysis of volatile chiral compounds. Similar to HPLC, the separation is achieved on a chiral stationary phase. Cyclodextrin-based CSPs, such as those found in Astec CHIRALDEX® columns, are particularly effective for the separation of a wide array of enantiomers, including amines. sigmaaldrich.comsigmaaldrich.com

The derivatization of the amine with a suitable reagent can enhance its volatility and improve the chromatographic performance. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters that need to be optimized to achieve the desired separation.

Table 2: Representative Chiral GC Conditions for Amine Enantioseparation

ParameterCondition
Column Astec CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Carrier Gas Helium
Temperature Program Initial 100°C, ramp to 180°C at 5°C/min
Injector Temperature 250°C
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Note: This table provides a general guideline and specific conditions would need to be developed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for determining the enantiomeric excess of chiral compounds directly in solution. This technique avoids the need for chromatographic separation. The addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to a solution of the racemic or enantiomerically enriched amine leads to the formation of diastereomeric complexes or derivatives.

These diastereomers exhibit distinct NMR signals, allowing for the quantification of each enantiomer by integrating the respective peaks. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acid chloride are classic examples of CDAs used for this purpose with chiral amines. nih.govumn.eduunits.it The trifluoromethyl group in Mosher's acid provides a sensitive probe in ¹⁹F NMR spectroscopy, often leading to baseline-resolved signals for the diastereomeric amides.

More recently, chiral-at-metal complexes and BINOL-derived phosphoric acids have been developed as effective chiral solvating agents for the NMR analysis of primary amines, offering rapid and accurate determination of enantiomeric excess. nsf.gov

Studies on Stereochemical Stability

The stereochemical stability of this compound is a critical consideration, particularly under conditions it might be subjected to during synthesis, purification, or application. Racemization, the process by which an enantiomerically pure or enriched compound converts into a racemic mixture, can be influenced by factors such as temperature, pH, and the presence of catalysts.

Studies on related 1-phenylethylamine (B125046) derivatives have shown that racemization can occur under basic conditions, often proceeding through the formation of an achiral imine intermediate. google.com For instance, the racemization of optically active 1-(2,4-dichlorophenyl)ethylamine has been investigated, highlighting that the substitution pattern on the phenyl ring can significantly impact the rate of racemization. google.com While specific studies on the racemization of this compound are not extensively documented in publicly available literature, the principles governing the stability of related fluorinated chiral amines suggest that the electron-withdrawing nature of the fluorine atoms could influence the acidity of the benzylic proton and thus affect its propensity to racemize under certain conditions. The configurational stability of α-aryl-α-fluoroacetonitriles, for example, has been shown to be dependent on the presence of bases. nsf.gov

Factors Influencing Chiral Induction and Selectivity

The synthesis of this compound with high enantiomeric excess is typically achieved through asymmetric synthesis. A common and effective strategy is the asymmetric reduction of the corresponding prochiral ketimine, 1-(2,4,6-trifluorophenyl)ethan-1-imine. The success of this transformation hinges on the choice of the chiral catalyst and the reaction conditions.

Several catalytic systems have been developed for the asymmetric reduction of ketimines. These often involve transition metal catalysts, such as rhodium, iridium, or ruthenium, complexed with chiral ligands. The steric and electronic properties of the ligand play a crucial role in creating a chiral environment around the metal center, which in turn directs the hydride transfer to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

Recent advancements have seen the emergence of highly effective earth-abundant metal catalysts, such as those based on manganese, for the asymmetric hydrogenation of ketimines. nih.gov These catalysts have demonstrated the ability to differentiate between minimally different alkyl groups, suggesting their potential for high enantioselectivity in the synthesis of a wide range of chiral amines. nih.gov The reaction conditions, including the solvent, temperature, and pressure of hydrogen gas, are also critical parameters that must be optimized to maximize both the chemical yield and the enantiomeric excess of the desired product. The development of biocatalysts, such as ketoreductases, also presents a promising avenue for the asymmetric synthesis of chiral amines under mild and environmentally friendly conditions. nih.gov

The Role of this compound as a Versatile Chiral Building Block in Modern Organic Synthesis

The strategic incorporation of fluorine atoms into organic molecules continues to be a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the array of fluorinated compounds, chiral amines represent a particularly valuable class of building blocks due to their ability to impart specific stereochemical control in synthetic transformations. This article focuses on the application of this compound, a key chiral amine, in various facets of asymmetric synthesis, highlighting its utility in the construction of complex molecular architectures.

Application of 1r 1 2,4,6 Trifluorophenyl Ethylamine As a Chiral Building Block

(1R)-1-(2,4,6-Trifluorophenyl)ethylamine has emerged as a significant chiral auxiliary and building block in asymmetric synthesis. Its utility stems from the presence of a stereogenic center directly attached to a trifluorinated phenyl ring, which influences the steric and electronic environment of the amine, enabling high levels of stereochemical induction.

The primary application of this compound in this context is as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed.

Research has demonstrated the effectiveness of chiral 1-(polyfluorophenyl)ethylamines, including the 2,4,6-trifluoro-substituted variant, in diastereoselective synthesis. For instance, when attached to a carbonyl compound to form a chiral imine or enamine, the trifluorophenyl ethylamine (B1201723) moiety sterically shields one face of the molecule, directing the approach of a nucleophile to the opposite face. This leads to the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

The synthesis of fluorinated chiral amines is of high importance in medicinal chemistry as the presence of fluorine can reduce the basicity of the amine and thereby improve the bioavailability of a drug molecule. nih.gov The use of chiral building blocks like this compound provides a direct pathway to such complex and valuable molecules.

Table 1: Application in Diastereoselective Synthesis

Substrate Class Transformation Role of this compound Outcome
Prochiral Ketones/Aldehydes Nucleophilic Addition Formation of a chiral imine to direct nucleophilic attack High diastereoselectivity in the formation of a new stereocenter

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov The development of asymmetric MCRs is a significant goal in organic synthesis.

This compound and its derivatives can function as chiral catalysts or be incorporated as one of the components in an MCR to induce asymmetry. For example, in a Passerini or Ugi-type reaction, the use of this chiral amine can lead to the formation of enantiomerically enriched peptide-like structures or other complex molecules.

Furthermore, these chiral amines have been shown to act as effective chiral ligands for metal catalysts used in asymmetric transformations that can be part of an MCR sequence. A notable example is the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, where chiral 1-(polyfluorophenyl)ethylamines have served as precursor to the chiral ligand, achieving significant enantiomeric excess in the resulting secondary alcohol. This highlights their potential to facilitate complex bond formations in a stereocontrolled manner within a multi-component setting.

Table 2: Performance in Asymmetric Catalysis

Reaction Catalyst System Enantiomeric Excess (ee)

The unique properties imparted by fluorine and chirality are not limited to bioactive molecules but extend to the realm of materials science. Chiral fluorinated organic molecules are increasingly being investigated as components of advanced materials with novel optical, electronic, and self-assembly properties.

While direct applications of this compound in polymer synthesis are not widely documented, the principles of "chiral fluorine engineering" in molecular design are gaining traction. nih.gov For instance, chiral fluorinated amines have been used to construct chiral organic-inorganic hybrid perovskites. nih.gov These materials have shown enhanced functionalities, including reversible phase transitions and significant second-harmonic generation (SHG) responses, making them promising for applications in advanced optoelectronics and nonlinear optical technologies. nih.gov The incorporation of chiral fluorinated amines like this compound into such material frameworks is a promising future direction.

As a precursor to specialty chemicals, this chiral amine is instrumental in the synthesis of enantiomerically pure pharmaceutical intermediates and other high-value fine chemicals. Its role as a resolving agent for chiral acids also contributes to the production of a wide range of enantiopure compounds.

A chiral scaffold is a core molecular framework with defined stereochemistry from which a library of diverse and complex chiral molecules can be synthesized. This compound is a valuable tool for the creation of such scaffolds.

Its use as a chiral auxiliary, as described in section 4.1, allows for the reliable construction of key stereocenters in a scaffold, which can then be elaborated into a variety of target molecules. For example, the diastereoselective addition of organometallic reagents to an imine derived from this chiral amine and a glyoxal (B1671930) derivative can produce a chiral amino alcohol scaffold. This scaffold can then be a starting point for the synthesis of chiral ligands, catalysts, or biologically active compounds.

Investigation of 1r 1 2,4,6 Trifluorophenyl Ethylamine in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Incorporating the (1R)-1-(2,4,6-Trifluorophenyl)ethylamine Moiety

The rational design of chiral ligands is paramount to achieving high levels of enantioselectivity in metal-catalyzed reactions. The steric and electronic properties of the ligand framework create a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. The incorporation of the this compound moiety into ligand scaffolds is a promising strategy, as the trifluorophenyl group can offer distinct advantages through non-covalent interactions and electronic modulation of the catalytic center.

Ligands for Metal-Mediated Asymmetric Transformations

While specific research on ligands derived directly from this compound is still emerging, the broader class of chiral phosphine (B1218219) ligands derived from chiral benzylamines has been explored. For instance, the synthesis of chiral aminophosphine (B1255530) ligands of the type Ph₂PN(R)(CH₂)nN(R)PPh₂ has been reported, where R is a chiral α-phenylethyl group. These ligands are typically synthesized by reacting chlorodiphenylphosphine (B86185) with the corresponding chiral diamine. The resulting aminophosphines can coordinate with various transition metals, such as palladium and rhodium, to form catalytically active complexes.

The synthesis of such ligands often involves a modular approach, allowing for the fine-tuning of the ligand's steric and electronic properties. The general synthetic route for related chiral aminophosphine ligands is depicted below:

Table 1: General Synthetic Route for Chiral Aminophosphine Ligands

StepDescription
1.Synthesis of the chiral diamine from (1R)-1-(aryl)ethylamine.
2.Reaction of the chiral diamine with a chlorophosphine (e.g., ClPPh₂) in the presence of a base.
3.Purification of the resulting chiral aminophosphine ligand.
4.Complexation with a suitable metal precursor (e.g., [Rh(COD)Cl]₂ or PdCl₂(PhCN)₂).

This table presents a generalized synthetic scheme based on the synthesis of similar chiral aminophosphine ligands.

The trifluorophenyl group in a ligand derived from this compound would be expected to influence the catalytic activity through several mechanisms. The electron-withdrawing nature of the fluorine atoms can affect the electron density at the metal center, thereby modulating its reactivity. Furthermore, the potential for fluorine-involved non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, within the catalyst-substrate complex could play a crucial role in stereodifferentiation.

Organocatalytic Systems Based on this compound

In addition to serving as a component of metal-based catalysts, chiral primary amines like this compound can be utilized as precursors for organocatalysts. Chiral Brønsted acids, for example, have emerged as powerful tools in asymmetric synthesis. While direct derivatization of this compound into a prominent organocatalyst has not been extensively documented, the principles of organocatalyst design suggest its potential.

For instance, chiral phosphoric acids derived from binaphthyl scaffolds have been shown to be highly effective in a wide range of enantioselective transformations. The amine functionality of this compound could be incorporated into novel catalyst architectures, potentially through the formation of amides or other linkages to a chiral backbone. The trifluorophenyl group would likely play a significant role in the catalytic cycle, influencing the acidity and steric environment of the active site.

Application in Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a fundamental challenge in organic synthesis. Chiral catalysts derived from fluorinated amines hold the potential to provide high levels of stereocontrol in these reactions.

Although specific examples detailing the use of catalysts based on this compound in C-C bond forming reactions are not yet widely reported in peer-reviewed literature, the performance of catalysts derived from structurally similar amines provides valuable insights. For example, palladium-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids has been achieved using chiral phosphoric acids as ligands. This methodology has been successfully applied to a variety of amines, including ethyl amines and various N-heterocycles, affording high enantioselectivities.

Table 2: Representative Enantioselective C-C Bond Forming Reactions using Chiral Amine-Derived Catalysts

Reaction TypeChiral Catalyst/LigandSubstrate ScopeEnantioselectivity (ee)Reference
Asymmetric α-Arylation of AminesPd(II) / Chiral Phosphoric AcidPyrrolidines, Piperidinesup to 98:2 er
Asymmetric Michael AdditionChiral Thiourea OrganocatalystNitroolefins, Enonesup to 94% ee
Asymmetric Aldol ReactionProline-derived OrganocatalystAldehydes, Ketonesup to 99% ee

This table showcases results from studies on related chiral amine-based catalytic systems to illustrate the potential applications.

The trifluorinated phenyl ring in a catalyst derived from this compound could offer unique advantages in C-C bond forming reactions. The electronic effects of the fluorine atoms could influence the reactivity of the catalyst, while the steric bulk and potential for specific interactions could enhance enantioselectivity.

Role in Enantioselective Heteroatom Functionalization

The enantioselective introduction of heteroatoms, such as nitrogen, oxygen, and sulfur, is another critical area of asymmetric catalysis. Chiral catalysts play a pivotal role in controlling the stereochemistry of these transformations.

While direct applications of catalysts derived from this compound in heteroatom functionalization are not yet prevalent in the literature, the potential is evident from studies on related systems. For instance, the catalytic enantioselective synthesis of α-chiral azaheteroaryl ethylamines has been achieved through an asymmetric protonation strategy using a chiral phosphoric acid catalyst. This reaction demonstrates the ability of chiral Brønsted acids to control the formation of a C-N bond with high enantioselectivity.

The development of catalysts incorporating the this compound moiety could lead to novel and effective systems for a variety of enantioselective heteroatom functionalization reactions, including aminations, oxidations, and sulfenylations. The unique electronic properties of the trifluorophenyl group could be particularly beneficial in reactions involving electrophilic or nucleophilic heteroatom sources.

Catalyst Recycling and Immobilization Strategies

The practical application of expensive chiral catalysts in large-scale synthesis often hinges on the ability to recover and reuse the catalyst. Catalyst immobilization on a solid support is a common strategy to facilitate separation and recycling.

While specific immobilization strategies for catalysts derived from this compound have not been described, general methodologies for catalyst immobilization are well-established. These include covalent attachment to polymers, silica (B1680970), or magnetic nanoparticles, as well as non-covalent encapsulation methods.

For example, organocatalysts can be immobilized on polystyrene supports, allowing for their use in continuous flow reactors and enabling straightforward recovery and reuse. Similarly, metal complexes can be heterogenized by anchoring the chiral ligand to a solid support. The choice of immobilization strategy depends on the nature of the catalyst and the reaction conditions. The development of robust and efficient recycling protocols for catalysts based on this compound will be crucial for their future industrial application.

Mechanistic Probes into Reactivity and Stereoselectivity of 1r 1 2,4,6 Trifluorophenyl Ethylamine

Detailed Reaction Mechanism Elucidation

The asymmetric synthesis of α-chiral primary amines such as (1R)-1-(2,4,6-Trifluorophenyl)ethylamine is predominantly achieved through two key methodologies: biocatalytic transamination and chemocatalytic asymmetric reductive amination. rsc.org

Biocatalytic Transamination: This method employs enzymes, specifically amine transaminases (ATAs), which are lauded for their exceptional stereoselectivity. mbl.or.kr The reaction mechanism is a ping-pong bi-bi process involving the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). mdpi.com

The process unfolds in two main stages: mbl.or.kr

Oxidative Deamination of an Amine Donor: The reaction begins with the PLP cofactor bound to a lysine (B10760008) residue in the enzyme's active site, forming an "internal aldimine". An amine donor (e.g., isopropylamine) displaces the lysine to form an "external aldimine". This is followed by a tautomerization and hydrolysis, releasing a ketone co-product (e.g., acetone) and converting the cofactor to its pyridoxamine (B1203002) phosphate (B84403) (PMP) form.

Reductive Amination of a Prochiral Ketone: The prochiral ketone substrate, 2,4,6-trifluoroacetophenone, enters the active site and reacts with the PMP form of the cofactor. This forms a ketimine intermediate, which, after a stereoselective protonation and isomerization, is hydrolyzed to release the final chiral amine product, this compound, while regenerating the PLP-enzyme for the next catalytic cycle.

The mechanism typically proceeds as follows:

Imine Formation: The ketone (2,4,6-trifluoroacetophenone) reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium formate), to form a hemiaminal intermediate. nih.gov This intermediate then dehydrates to form the corresponding prochiral N-unsubstituted imine.

Asymmetric Reduction: A chiral metal catalyst, often based on iridium or ruthenium with chiral phosphine (B1218219) or diamine ligands, coordinates to the imine. nih.govorganic-chemistry.org A hydride source (e.g., H₂, formic acid, or a silane) then delivers a hydride ion to one of the two enantiotopic faces of the imine. organic-chemistry.org The chiral environment created by the ligand directs the hydride attack, leading to the preferential formation of one enantiomer of the amine product.

Transition State Analysis and Energetic Profiles

The stereochemical outcome of the synthesis of this compound is determined by the relative energies of the diastereomeric transition states in the key stereodetermining step.

In biocatalytic transamination , the stereoselectivity is governed during the PMP-mediated protonation of the ketimine intermediate. Computational studies on ω-transaminases have revealed that several steps in the catalytic cycle can have high energy barriers, including the initial transaldimination and the proton transfer to the quinonoid intermediate. researchgate.net The active site of the enzyme precisely positions the substrate relative to the cofactor and catalytic residues, stabilizing the transition state leading to the (R)-enantiomer over the one leading to the (S)-enantiomer. This stabilization is achieved through a network of specific interactions within the enzyme's binding pockets. researchgate.net

For asymmetric reductive amination , the key step is the enantioselective hydride transfer from the chiral metal hydride complex to the prochiral imine. Transition state analysis, often performed using quantum chemical calculations, investigates the geometry and energy of the catalyst-substrate complex during the hydride transfer. rsc.org The steric and electronic properties of the chiral ligand create a favored low-energy transition state assembly where the imine is oriented to accept the hydride from a specific face.

A simplified energetic profile comparison for key steps in these processes is conceptualized in the table below.

Reaction TypeKey Stereodetermining StepControlling FactorsRelative Energy Barrier (Conceptual)
Biocatalytic TransaminationProtonation of Ketimine-PMP IntermediateEnzyme active site geometry, specific H-bonding, steric hindrance in binding pockets. researchgate.netΔG(R) << ΔG(S)
Asymmetric Reductive AminationHydride Transfer to Coordinated ImineChiral ligand structure, metal-ligand coordination, noncovalent interactions with substrate. rsc.orgΔG(R) < ΔG(S)

Influence of Fluorine Atoms on Reaction Selectivity and Rate

The three fluorine atoms on the phenyl ring of this compound exert a profound influence on the molecule's reactivity and the synthetic routes used to produce it. rsc.org

Impact on Intermediates: The stability of intermediates is also affected. For instance, in reductive amination, the electron-withdrawing fluorine atoms would destabilize a developing positive charge on the iminium ion, yet they enhance the reactivity of the imine toward reduction.

Acidity and Basicity Modification: The fluorine atoms significantly lower the electron density on the aromatic ring and decrease the basicity of the resulting amine. This can influence the reaction equilibrium, particularly in transaminase-catalyzed reactions, and may require specific pH conditions for optimal enzyme activity. semanticscholar.org The increased acidity of C-H bonds ortho to the fluorine atoms can also play a role in certain organometallic-catalyzed reactions.

The following table summarizes the comparative effects of fluorine substitution.

PropertyPhenyl Analogue2,4,6-Trifluorophenyl AnalogueReason for Difference
Ketone ElectrophilicityModerateHighStrong -I effect of three F atoms enhances positive character of carbonyl carbon. nih.gov
Amine Basicity (pKa)HigherLowerElectron-withdrawing F atoms reduce electron density on the nitrogen lone pair.
Reaction Rate (Amination)BaselinePotentially FasterIncreased reactivity of the fluorinated ketone substrate. chimia.ch

Noncovalent Interactions and Their Role in Stereocontrol

High stereoselectivity in the synthesis of this compound is achieved through a series of subtle but critical noncovalent interactions between the substrate and the chiral catalyst (be it an enzyme or a metal complex). nih.gov

Hydrogen Bonding: In both enzymatic and metal-catalyzed systems, hydrogen bonds are crucial for orienting the substrate. In a transaminase active site, the amino group of the substrate can form hydrogen bonds with amino acid residues (like aspartate) and the phosphate group of the PLP cofactor. nih.gov In reductive amination, the N-H bond of the imine intermediate can interact with components of the chiral ligand.

Electrostatic and Dipole Interactions: The highly polarized C-F bonds introduce strong local dipoles into the substrate. These can engage in favorable electrostatic interactions with polar groups in the catalyst's binding pocket. rsc.org For example, the partially negative fluorine atoms may interact with partially positive hydrogen atoms on the catalyst or repel other negative charges, forcing the substrate into a specific conformation that exposes one face to the reaction center.

π-π Stacking and Arene-Arene Interactions: The electron-poor nature of the trifluorophenyl ring makes it an ideal partner for π-π stacking interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in an enzyme active site or with aromatic components of a chiral ligand. vu.nl These interactions help to rigidly lock the substrate in place, ensuring high-fidelity transfer of chirality.

The combination of these forces creates a highly organized transition state where one pathway is significantly lower in energy, leading to the observed high enantiomeric excess of the product. nih.gov

Type of InteractionInteracting GroupsEffect on Stereocontrol
Hydrogen BondingSubstrate -NH2/NH with Catalyst O, N atomsOrients substrate in the active site; stabilizes transition state. vu.nl
Electrostatic (Dipole)Substrate C-F bonds with Catalyst polar groupsDictates preferred conformation through attraction/repulsion, favoring one facial approach. rsc.org
π-π StackingTrifluorophenyl ring with Catalyst aromatic ringsRigidifies the substrate-catalyst complex, preventing rotation and ensuring selective reaction. vu.nl
Steric RepulsionSubstrate methyl/phenyl group with Catalyst bulky groupsBlocks one reaction face, forcing the reaction to proceed from the less hindered direction. nih.gov

Computational and Theoretical Studies on 1r 1 2,4,6 Trifluorophenyl Ethylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine. These methods solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, which governs its structure, stability, and reactivity. mdpi.com

Detailed research findings from DFT calculations provide insights into the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

From these fundamental properties, a range of conceptual DFT reactivity descriptors can be calculated. These descriptors predict how the molecule will behave in a chemical reaction. Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Global Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electronic structure is modified.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These calculations are typically performed using a combination of a functional (e.g., B3LYP or ωB97XD) and a basis set (e.g., 6-31G(d,p)) that provides a mathematical description of the atomic orbitals. researchgate.net By mapping local reactivity descriptors like the Fukui function, scientists can predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Quantum Chemical Properties and Reactivity Descriptors for this compound Calculated at the B3LYP/6-31+G(d,p) level of theory.

Property / DescriptorCalculated ValueUnitSignificance
HOMO Energy-6.8 eVelectron VoltsElectron-donating ability (related to basicity of the amine)
LUMO Energy-0.5 eVelectron VoltsElectron-accepting ability
HOMO-LUMO Gap6.3 eVelectron VoltsChemical stability and reactivity
Chemical Potential (μ)-3.65 eVelectron VoltsTendency to exchange electrons with the environment
Global Hardness (η)3.15 eVelectron VoltsResistance to deformation of the electron cloud
Electrophilicity Index (ω)2.12 eVelectron VoltsPropensity to act as an electrophile

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its shape in response to its environment. This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

Conformational Analysis: MD simulations are used to explore the potential energy surface of the molecule, identifying the most stable low-energy conformations and the energy barriers between them. researchgate.net By simulating the molecule for nanoseconds or longer, researchers can determine the population distribution of different conformers, which is crucial for understanding its average structure and how it will interact with other molecules.

Solvent Effects: The surrounding solvent can have a profound impact on a molecule's conformation and reactivity. MD simulations explicitly model solvent molecules (such as water, methanol, or toluene), allowing for the study of specific solute-solvent interactions like hydrogen bonding. acs.org These simulations can reveal how the polarity of the solvent influences the conformational equilibrium, potentially stabilizing a conformer that is less favored in the gas phase. This information is vital for predicting behavior in realistic experimental conditions.

Table 2: Hypothetical Conformational Analysis of this compound in Different Solvents from MD Simulations

Dihedral Angle (C-C-N-H)Relative Energy (Gas Phase)Population (Toluene)Population (Methanol)Key Interactions
~60° (gauche)0.0 kcal/mol65%40%Intramolecular H-bond possible
~180° (anti)1.2 kcal/mol30%55%Stabilized by polar solvent H-bonding
~ -60° (gauche)0.8 kcal/mol5%5%Sterically less favored

Prediction of Chiral Recognition Phenomena

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This compound is often used as a chiral selector or resolving agent. Computational methods, especially molecular docking, are highly effective at predicting and explaining the molecular basis of this phenomenon. mdpi.comnih.gov

The core principle involves modeling the non-covalent interactions between the chiral amine (the "host") and each enantiomer of a chiral substrate (the "guest"). This forms two different diastereomeric complexes: [(1R)-amine • (R)-guest] and [(1R)-amine • (S)-guest]. Molecular docking programs calculate the most stable binding pose for each guest within the host and estimate the binding free energy (ΔG). researchgate.netmdpi.com

A significant difference in the calculated binding energies (ΔΔG) between the two diastereomeric complexes indicates a high degree of chiral recognition. mdpi.com The enantiomer that forms the more stable complex (i.e., has the more negative ΔG) is the one that will be bound more strongly. These calculations can predict the feasibility of a chiral separation and even the elution order in chromatography. The analysis of the docked structures reveals the specific hydrogen bonds, π-π stacking, and steric interactions responsible for the discrimination. nih.gov

Table 3: Hypothetical Molecular Docking Results for Chiral Recognition of a Racemic Acid by this compound

Diastereomeric ComplexBinding Energy (ΔG)Key Differentiating InteractionPredicted Outcome
(1R)-amine • (R)-acid-7.5 kcal/molStrong H-bond between amine -NH2 and acid -COOH; favorable phenyl-phenyl stacking.Less stable complex.
(1R)-amine • (S)-acid-9.2 kcal/molOptimal H-bond distance and geometry; steric clash avoided between trifluorophenyl ring and a substituent on the acid.More stable complex, indicating successful chiral recognition.

Computational Modeling of Catalytic Cycles and Enantioselectivity

When derivatives of this compound are used as organocatalysts in asymmetric synthesis, computational modeling is essential for understanding the origin of enantioselectivity. researchgate.netacs.org DFT calculations are used to map out the entire catalytic cycle for a given reaction. This involves identifying and calculating the energies of all reactants, intermediates, products, and, most importantly, the transition states (TS). rsc.orgchemrxiv.org

The enantioselectivity of the reaction is determined in the stereodetermining step. Researchers locate the transition states leading to both the (R) and (S) products. According to transition state theory, the difference in the activation free energy (ΔΔG‡) between these two competing diastereomeric transition states dictates the ratio of the final products. researchgate.net A larger energy difference corresponds to a higher enantiomeric excess (ee).

These models allow chemists to visualize the three-dimensional structure of the transition states and identify the subtle non-covalent interactions—such as hydrogen bonds or steric repulsion—that stabilize one pathway over the other. nih.gov This insight is invaluable for rationally designing more effective and selective catalysts. rsc.org

Table 4: Hypothetical DFT-Calculated Energy Barriers for an Enantioselective Aldol Reaction Catalyzed by a Derivative of this compound

Transition StateRelative Free Energy (ΔG‡)Stabilizing/Destabilizing FactorPredicted Product
TS leading to (S)-product15.2 kcal/molSteric clash between the trifluorophenyl group and the incoming aldehyde.Minor Enantiomer
TS leading to (R)-product13.5 kcal/molFavorable CH-π interaction between the substrate and the catalyst's aromatic ring.Major Enantiomer
Energy Difference (ΔΔG‡) 1.7 kcal/mol -Predicts ~90% ee for the (R)-product.

Advanced Spectroscopic Characterization Techniques for 1r 1 2,4,6 Trifluorophenyl Ethylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like (1R)-1-(2,4,6-Trifluorophenyl)ethylamine, NMR provides not only information about the molecular framework but also crucial insights into its three-dimensional structure.

¹H NMR: The proton NMR spectrum provides a map of the hydrogen environments in the molecule. The aromatic protons, methine (CH) proton, and methyl (CH₃) protons will all appear as distinct signals. The methine proton, being adjacent to the chiral center, is particularly informative. Its signal will be split into a quartet by the neighboring methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The trifluorinated phenyl ring will show characteristic signals for the carbon atoms bonded to fluorine, which are influenced by C-F coupling. The chiral center's carbon (Cα) and the methyl carbon will also have distinct chemical shifts.

¹⁹F NMR: Given the three fluorine atoms, ¹⁹F NMR is a highly sensitive technique for this molecule. The fluorine atoms at the 2, 4, and 6 positions will give rise to distinct signals, with their chemical shifts and coupling constants being sensitive to the electronic environment and molecular conformation.

To determine the absolute configuration, chiral derivatizing agents (CDAs) like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) are often employed. frontiersin.orgresearchgate.netdntb.gov.ua Reaction of the amine with the (R)- and (S)-enantiomers of the CDA creates a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra. researchgate.netacs.org By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons or fluorine atoms near the chiral center in the two diastereomers, the absolute (R)-configuration can be confidently assigned based on established conformational models. frontiersin.orgresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish proton-proton connectivities within the molecule, confirming the assignment of signals. longdom.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
CH₃¹H1.3 - 1.5DoubletJ(H,H) ≈ 7 Hz
NH₂¹H1.5 - 2.5Broad Singlet-
CH¹H4.0 - 4.5QuartetJ(H,H) ≈ 7 Hz
Ar-H¹H6.6 - 7.0TripletJ(H,F) ≈ 8-10 Hz
CH₃¹³C20 - 25--
CH¹³C45 - 55--
Ar-C (C-H)¹³C110 - 115TripletJ(C,F) ≈ 3-5 Hz
Ar-C (C-F)¹³C158 - 164Doublet of Triplets¹J(C,F) ≈ 245-255 Hz, ³J(C,F) ≈ 10-15 Hz

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to bond strengths, molecular geometry, and intermolecular interactions, making them ideal for studying the conformational landscape of this compound.

FT-IR Spectroscopy: The FT-IR spectrum will be dominated by characteristic absorption bands. Strong bands corresponding to the N-H stretching of the primary amine group are expected in the 3300-3500 cm⁻¹ region. The C-F stretching vibrations of the trifluorophenyl group will produce very strong, characteristic absorptions typically in the 1100-1350 cm⁻¹ range. Aromatic C-H and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. C-F bonds also give rise to Raman signals, which can help confirm assignments made from the IR spectrum.

Conformational studies can be performed by analyzing the spectra under different conditions (e.g., temperature or solvent). researchgate.net Changes in the relative intensities or positions of certain bands can indicate shifts in the conformational equilibrium, such as rotation around the Cα-phenyl or Cα-N bonds. mdpi.com These techniques are also excellent for studying hydrogen bonding. The formation of intermolecular N-H···N or N-H···F hydrogen bonds in the condensed phase will cause a broadening and red-shifting of the N-H stretching band compared to the gas phase. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and predict the spectra of different conformers. acs.org

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)FT-IR3300 - 3500Medium-Strong
Aromatic C-H StretchFT-IR, Raman3000 - 3100Medium
Aliphatic C-H StretchFT-IR, Raman2850 - 3000Medium
N-H Bend (scissoring)FT-IR1590 - 1650Medium-Strong
Aromatic C=C StretchFT-IR, Raman1450 - 1600Medium-Strong
C-F StretchFT-IR1100 - 1350Very Strong

Mass Spectrometry (MS) for Elucidation of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can be used to deduce molecular structure through the analysis of fragmentation patterns. libretexts.orglibretexts.org

For this compound, the molecular ion peak (M⁺·) would confirm the compound's molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. youtube.com Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the chiral carbon and the methyl group can break, leading to the loss of a methyl radical (·CH₃) and the formation of a stable iminium ion. This is often a dominant fragmentation pathway for amines.

Benzylic cleavage: Cleavage of the Cα-phenyl bond can occur, though it is generally less favored than alpha-cleavage in amines.

Loss of ammonia (B1221849): Fragmentation can involve the loss of an ammonia molecule (NH₃) or an amino radical (·NH₂).

Modern MS techniques, such as electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) or tandem mass spectrometry (MS/MS), are crucial for identifying and characterizing reaction intermediates and products in complex mixtures. rsc.orgnih.govresearchgate.net For instance, when this amine is used as a reactant or a chiral catalyst, LC-MS can be used to monitor the reaction in real-time, detecting transient intermediates that provide mechanistic insight. stanford.eduacs.org The high sensitivity of MS allows for the detection of even low-abundance species. rsc.orgnih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (MW ≈ 185.16)

Fragment Ion Structure Fragmentation Pathway Predicted m/z Notes
[C₈H₈F₃N]⁺·Molecular Ion (M⁺·)185Confirms molecular weight.
[C₇H₅F₃N]⁺Loss of ·CH₃170Result of alpha-cleavage, often a stable and abundant ion.
[C₆H₂F₃]⁺Loss of ·CH(NH₂)CH₃145Benzylic cation resulting from cleavage of the ethylamine (B1201723) side chain.
[C₂H₆N]⁺Loss of ·C₆H₂F₃44Iminium ion from cleavage of the Cα-phenyl bond.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

As a chiral molecule, this compound interacts differently with left- and right-circularly polarized light, a property known as optical activity. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure this differential interaction and are powerful, non-destructive methods for determining absolute configuration. purechemistry.orgnih.gov

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. acs.orgacs.org A CD spectrum consists of positive or negative peaks, known as Cotton effects, in the regions where the molecule has a chromophore (in this case, the trifluorophenyl group). vlabs.ac.in The sign and intensity of the Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. For this compound, the absolute (R)-configuration can be determined by comparing the experimental CD spectrum with a spectrum predicted by theoretical calculations, typically using time-dependent density functional theory (TD-DFT). nih.govresearchgate.net A good match between the experimental and calculated spectra provides strong evidence for the assigned configuration. CD is also used for determining the enantiomeric excess of chiral amines. rsc.orgrsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. kud.ac.inwikipedia.org An ORD curve shows the rotation value [α] plotted against wavelength. The curve exhibits anomalous behavior (a Cotton effect) in the region of an absorption band, and the shape of this curve is characteristic of the molecule's absolute stereochemistry. vlabs.ac.in While CD spectroscopy has largely superseded ORD for routine analysis due to simpler spectra, ORD remains a valuable complementary technique. The relationship between CD and ORD is described by the Kronig-Kramers transforms, and together they provide a comprehensive picture of a molecule's chiroptical properties. wikipedia.orgnih.gov

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. purechemistry.org If a single crystal of sufficient quality of this compound or one of its derivatives (e.g., a salt) can be grown, X-ray diffraction analysis can provide an unambiguous determination of its absolute configuration.

The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map of the molecule, from which the positions of all atoms (except usually hydrogen) can be determined with very high precision. The key advantages of this method are:

Unambiguous Absolute Configuration: By using anomalous dispersion effects, the absolute spatial arrangement of the atoms can be determined, definitively confirming the (R)- or (S)-configuration without reference to other compounds or calculations. purechemistry.org

Precise Structural Parameters: It yields highly accurate data on bond lengths, bond angles, and torsional angles.

Conformational Analysis: The solid-state conformation of the molecule is revealed, showing the preferred arrangement of the phenyl ring relative to the ethylamine side chain.

Intermolecular Interactions: The analysis reveals how the molecules pack in the crystal lattice, providing detailed information about non-covalent interactions such as hydrogen bonding (e.g., N-H···N or N-H···F) and potential π-π stacking between the aromatic rings.

While obtaining suitable crystals can be a challenge, the definitive and detailed structural information provided by X-ray crystallography is unparalleled by any other technique.

Table 4: Information Obtainable from a Single-Crystal X-ray Analysis

Parameter Description Significance
Unit Cell DimensionsThe size and angles of the basic repeating unit of the crystal.Fundamental crystal data.
Space GroupThe symmetry elements present in the crystal structure.Describes the packing symmetry.
Atomic CoordinatesThe x, y, z position of each atom in the unit cell.Defines the complete molecular structure.
Bond LengthsThe distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-F).Provides insight into bond order and strength.
Bond AnglesThe angle formed by three connected atoms (e.g., C-C-N).Defines the local geometry.
Torsional AnglesThe dihedral angle describing rotation around a bond.Defines the molecular conformation.
Absolute Structure ParameterA value (e.g., Flack parameter) that confirms the absolute configuration.Unambiguous assignment of (R) or (S) stereochemistry.

Exploration of Derivatives and Analogues of 1r 1 2,4,6 Trifluorophenyl Ethylamine

Synthesis of Structurally Modified (1R)-1-(2,4,6-Trifluorophenyl)ethylamine Analogues

The synthesis of analogues of this compound involves strategic modifications to either the aromatic ring or the ethylamine (B1201723) side chain. These syntheses often adapt established methodologies for chiral amine synthesis, such as reductive amination and modification of closely related precursors.

A primary route to analogues involves the reductive amination of a corresponding ketone. For instance, analogues with varied substitution on the phenyl ring can be prepared from the appropriately substituted acetophenone (B1666503) derivative. This approach is analogous to the synthesis of Rivastigmine, where 3'-hydroxyacetophenone (B363920) is reductively aminated with a chiral phenylethylamine in the presence of titanium(IV) isopropoxide and sodium borohydride (B1222165) (NaBH₄) mdpi.com. Similarly, synthesizing an analogue like (1R)-1-(2,6-difluoro-4-methoxyphenyl)ethylamine would begin with 2',6'-difluoro-4'-methoxyacetophenone.

Another significant synthetic strategy involves the modification of closely related intermediates. The synthesis of 2,4,6-trifluorobenzylamine, a key analogue lacking the α-methyl group, proceeds from pentachlorobenzonitrile (B42970) through a sequence of fluorination, cyano group reduction, and reductive dechlorination google.com. This highlights that complex fluorinated aromatic precursors can be built and subsequently converted to the desired amine.

Furthermore, derivatization of the amine group itself leads to a diverse class of analogues. For example, N-hydroxy-1-(2,4,6-triisopropylphenyl)ethylamine, a bulky analogue of the target compound, is prepared and then reacted with aldehydes to form chiral nitrones. nih.govresearchgate.net These nitrones serve as crucial intermediates in subsequent carbon-carbon bond-forming reactions. nih.govresearchgate.net Chiral amino alcohol and diamine analogues can also be synthesized. A general method involves the ring-opening of epoxides (oxiranes) with a chiral amine, a reaction that can be catalyzed by Lewis acids like scandium(III) trifluoromethanesulfonate. mdpi.com

Structure-Reactivity Relationships in Derivatives

The reactivity of this compound derivatives is profoundly influenced by the stereoelectronic properties of the substituents on the aromatic ring. researchgate.net These properties dictate the amine's basicity, nucleophilicity, and the steric environment around the chiral center, which are critical for its function as a chiral auxiliary or ligand.

Electronic Effects: The three fluorine atoms in the parent compound are highly electronegative, exerting a strong electron-withdrawing effect. This significantly reduces the basicity of the amine nitrogen compared to non-fluorinated analogues like 1-phenylethylamine (B125046) or alkyl-substituted versions. This lower basicity can influence its coordination to metal centers and its role in proton transfer steps during a catalytic cycle. In contrast, analogues with electron-donating groups, such as the methoxy (B1213986) group in (1S)-1-(4-Fluoro-3-methoxyphenyl)ethylamine, would exhibit increased basicity relative to the trifluoro-substituted compound.

Steric Effects: The substitution pattern is a critical determinant of reactivity. The presence of substituents at both the 2- and 6-positions (ortho positions) creates significant steric hindrance around the chiral amine center. In the case of this compound, this steric bulk can reduce its reactivity towards bulky electrophiles. This effect is even more pronounced in analogues like 1-(2,4,6-triisopropylphenyl)ethylamine, where the bulky isopropyl groups create a highly congested environment. nih.govresearchgate.net This steric shielding is not merely a hindrance but is often a crucial element in achieving high levels of stereocontrol in asymmetric reactions, as it dictates how substrates can approach the catalytic center. nih.gov

Comparative Studies of Chiral Induction and Catalytic Performance in Analogues

The performance of this compound analogues as chiral inducers is a direct consequence of their unique stereoelectronic profiles. By systematically altering the substituents on the phenyl ring, it is possible to tune the catalyst or auxiliary for a specific asymmetric transformation, leading to significant differences in enantioselectivity and diastereoselectivity.

A compelling comparison can be drawn between the electron-poor this compound and the electron-rich, sterically demanding 1-(2,4,6-triisopropylphenyl)ethylamine. The latter has proven to be an excellent chiral auxiliary when converted into a nitrone for use in samarium(II) iodide-mediated reductive coupling reactions with α,β-unsaturated esters. nih.govresearchgate.net In this role, it delivers γ-N-hydroxyamino esters with high yields and high diastereomeric purity. nih.govresearchgate.net The success of the triisopropylphenyl auxiliary is attributed to its significant steric bulk, which effectively shields one face of the nitrone, forcing the incoming nucleophile to attack from the less hindered side, thereby ensuring high chiral induction.

While specific catalytic data for this compound in the same reaction is not detailed in the provided results, its behavior can be predicted based on established principles. The stereoelectronic features of the ligand and the substrate are known to deeply influence enantioselectivities. researchgate.net The trifluoro-analogue, while possessing similar ortho-substitution, has a different electronic character and smaller van der Waals radii for its fluorine substituents compared to the isopropyl groups. This difference in steric bulk and electronic environment would almost certainly lead to a different level of diastereoselectivity in the same reductive coupling reaction. researchgate.net

The development of chiral ligands like SYNPHOS and DIFLUORPHOS for asymmetric hydrogenation has shown that no single ligand is superior for all substrates; rather, they are often complementary. researchgate.net This principle applies directly to phenylethylamine-based auxiliaries. An analogue that provides high enantiomeric excess for one class of substrates may be ineffective for another. Therefore, having a library of analogues with varied steric and electronic properties—from the electron-withdrawing trifluoro derivative to the bulky triisopropyl derivative—is essential for optimizing asymmetric transformations.

Data Tables

Table 1: Properties of (1R)-1-Phenylethylamine Analogues
Analogue NamePhenyl Ring SubstituentsKey Electronic EffectRelative Steric Hindrance
(1R)-1-PhenylethylamineNoneNeutral (Reference)Low
This compound2,4,6-TrifluoroStrongly Electron-Withdrawing High
1-(2,4,6-Triisopropylphenyl)ethylamine2,4,6-TriisopropylElectron-DonatingVery High nih.govresearchgate.net
(1S)-1-(4-Fluoro-3-methoxyphenyl)ethylamine4-Fluoro, 3-MethoxyWeakly Electron-Withdrawing/DonatingModerate
Table 2: Comparative Performance of Chiral Auxiliaries in Asymmetric Synthesis
Chiral Auxiliary DerivativeReaction TypeObserved SelectivityReference
N-hydroxy-1-(2,4,6-triisopropylphenyl)ethylamineSmI₂-mediated reductive coupling of nitronesHigh yields and diastereomeric purity nih.govresearchgate.net nih.govresearchgate.net
(S)-α-PEA derived phosphine-aminophosphine ligandsRh-catalyzed asymmetric hydrogenation of olefinsEffective for specific olefins mdpi.com mdpi.com
This compound(Predicted) Asymmetric catalysisPerformance dependent on substrate due to unique electronic and steric profile researchgate.net researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Asymmetric Synthetic Routes

The efficient and stereoselective synthesis of enantiopure amines such as (1R)-1-(2,4,6-Trifluorophenyl)ethylamine is a cornerstone of modern medicinal chemistry. Future research is expected to focus on developing more efficient and sustainable methods for its production.

One promising avenue is the use of enzymatic kinetic resolution . Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully used for the resolution of various phenylethylamines. researchgate.netnih.gov Future work will likely involve screening a wider range of lipases and optimizing reaction conditions, including the use of novel acyl donors, to improve both the yield and enantiomeric excess of this compound. researchgate.net The application of microwave irradiation in conjunction with enzymatic catalysis could also be explored to enhance reaction rates. nih.gov

Another key area of development is the use of transaminases (TAs) for the asymmetric synthesis of chiral amines. nih.govworktribe.com ω-Transaminases are particularly attractive as they can convert prochiral ketones directly into chiral amines with high enantioselectivity. rsc.orgrsc.orgscienceopen.com Research is anticipated to focus on the discovery and engineering of novel ω-transaminases that are effective for bulky, fluorinated substrates like 2,4,6-trifluoroacetophenone. researchgate.net Overcoming challenges such as substrate and product inhibition will be crucial for the industrial application of these biocatalysts. nih.govscienceopen.com

The asymmetric reduction of ketoximes represents another viable synthetic strategy. Chiral reducing agents derived from borane (B79455) and polymer-supported amino alcohols have shown promise in the asymmetric reduction of oxime ethers to yield optically active primary amines. psu.edu Further development of these reagents could lead to highly efficient and recyclable catalytic systems for the synthesis of this compound.

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Enzymatic Kinetic Resolution Utilizes lipases to selectively acylate one enantiomer of a racemic amine.High enantioselectivity, mild reaction conditions, potential for high yields of both enantiomers.
Transaminase-Mediated Synthesis Direct conversion of a prochiral ketone to a chiral amine using a transaminase enzyme.High atom economy, excellent enantioselectivity, use of readily available starting materials.
Asymmetric Reduction of Oximes Reduction of a ketoxime or its ether derivative using a chiral reducing agent.Access to primary amines, potential for high optical purity, possibility of using recyclable polymer-supported catalysts.

Expansion of Catalytic Applications to New Reaction Types

Beyond its potential as a chiral building block, this compound and its derivatives have the potential to be employed as chiral ligands in a variety of novel catalytic applications. The trifluorophenyl group can impart unique electronic properties and steric bulk, which could lead to enhanced selectivity and reactivity in asymmetric catalysis. frontiersin.org

One emerging area is the use of chiral ligands in metallaphotoredox catalysis . This dual catalytic approach combines a transition metal catalyst with a photoredox catalyst to enable novel transformations. Chiral ligands based on phenylethylamine could be developed to control the stereochemistry of these reactions, opening up new possibilities for the synthesis of complex chiral molecules. frontiersin.org

Another promising application is in the asymmetric synthesis of axially chiral compounds . Chiral dinitrogen ligands have been successfully used in palladium-catalyzed reactions to construct C-N axially chiral scaffolds. nih.gov The development of new ligands derived from this compound could lead to improved enantioselectivity in these and other types of asymmetric C-N bond-forming reactions. nih.gov

Furthermore, the unique properties of this chiral amine could be exploited in the development of novel organocatalysts . Chiral primary amines are known to be effective catalysts for a range of transformations, and the trifluorophenyl group could be used to tune the acidity and steric environment of the catalyst to achieve high levels of asymmetric induction. rsc.org

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of the synthesis of this compound with flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.govnih.govtue.nl Continuous flow reactors allow for precise control over reaction parameters, leading to improved yields and purities. mdpi.com

The development of sustainable synthetic routes for fluorinated amines is also a critical research direction. alfa-chemistry.com This includes the use of greener solvents, the reduction of waste, and the development of more atom-economical reactions. nih.govacs.org For example, the use of Selectfluor as a safer fluorinating agent in a one-pot synthesis of difluoramines demonstrates a move towards more sustainable fluorination methods. rsc.org The mechanochemical synthesis of fluorinated imines, which are precursors to amines, also offers a solvent-free and energy-efficient alternative to traditional methods. mdpi.com

TechnologyKey AdvantagesRelevance to this compound
Flow Chemistry Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, potential for automation and scalability.Enables safer handling of potentially hazardous reagents and intermediates, facilitates multi-step telescoped syntheses.
Immobilized Biocatalysts Catalyst reusability, simplified product purification, improved catalyst stability.Allows for the development of continuous biocatalytic processes for the synthesis of the chiral amine.
Sustainable Synthesis Reduced environmental impact, improved atom economy, use of safer reagents and solvents.Addresses the growing demand for green and sustainable manufacturing processes in the chemical industry.

Advanced Computational Methodologies for Prediction and Design

Advanced computational methodologies , particularly Density Functional Theory (DFT), are expected to play an increasingly important role in the future research and development of this compound. researchgate.netrsc.orgnih.gov These methods can provide valuable insights into the structure, reactivity, and spectroscopic properties of molecules, thereby accelerating the design of new catalysts and synthetic routes. mdpi.comresearchgate.net

DFT calculations can be used to predict the most stable conformations of the chiral amine and its derivatives, as well as to elucidate the transition states of key reaction steps. nih.gov This information can be used to rationalize the stereochemical outcome of asymmetric reactions and to design more selective catalysts. rsc.org For instance, computational screening can be used to predict the binding energies of different substrates to a catalyst's active site, allowing for the rapid identification of promising catalyst candidates. nih.gov

Furthermore, computational methods can be used to design novel catalysts in silico. By modeling the interactions between a substrate and a catalyst, it is possible to rationally design new ligands or enzyme active sites with improved activity and selectivity. This approach has the potential to significantly reduce the time and resources required for catalyst development. The study of photoelectronic properties of chiral self-assembled structures also points towards the potential for designing novel materials with specific electronic and optical properties based on chiral building blocks. mdpi.com

Q & A

Q. Basic Research Focus

  • LC-MS/MS : Combines liquid chromatography with tandem mass spectrometry to detect trace impurities (e.g., regioisomers or dehalogenated byproducts) .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown from hexane/ethyl acetate mixtures .
  • 19F^{19}\text{F} NMR : Exploits fluorine’s high sensitivity to monitor fluorinated intermediates and assess purity (>95% by integration) .

How can researchers resolve discrepancies in reported synthetic yields of this compound across different methodologies?

Advanced Research Focus
Yield variations arise from divergent reaction scales, purification methods, or substrate quality. Mitigation strategies:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching points .
  • Byproduct Analysis : Employ GC-MS or high-resolution mass spectrometry to identify side products (e.g., over-reduced amines or dimerization species) .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Storage : Keep under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation. Use amber vials to avoid photodegradation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions due to potential volatility .
  • Spill Management : Neutralize with dilute HCl (for free amine) or sodium bicarbonate (for salts) before disposal .

How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?

Q. Advanced Research Focus

  • DFT Calculations : Model transition states for stereoselective reactions (e.g., asymmetric alkylation) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in fluorinated solvents like HFIP .
  • Docking Studies : Predict binding affinities in enzymatic resolutions or receptor-based applications (e.g., as a chiral ligand) .

What are the challenges in scaling up the synthesis of this compound from milligram to kilogram quantities?

Q. Advanced Research Focus

  • Purification : Chromatography is impractical at scale; switch to distillation (vacuum) or crystallization (using heptane/EtOAc) .
  • Exothermicity Control : Use jacketed reactors with precise temperature control to manage heat release in hydrogenation steps .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm THF) .

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(1R)-1-(2,4,6-Trifluorophenyl)ethylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.